Heptanoic acid
Description
Heptanoic acid (C₇H₁₄O₂), also known as enanthic acid, is a medium-chain fatty acid characterized by a seven-carbon alkyl chain terminating in a carboxylic acid group. It is a colorless liquid with a pungent odor, commonly used in industrial applications such as ester production (for fragrances and flavors), lubricant synthesis, and pharmaceutical intermediates . Its physicochemical properties include a boiling point of 223°C, melting point of -7.5°C, and moderate water solubility (2.4 g/L at 20°C) . Notably, this compound exhibits unique metabolic and chemical behaviors that differentiate it from shorter- or longer-chain analogs, as detailed below.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | HEPTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021600 | |
| Record name | Heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021600 | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour | |
| Record name | HEPTANOIC ACID | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | n-HEPTANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C | |
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| Record name | Heptanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c. | |
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| Record name | n-HEPTANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Heptanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Heptanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Heptanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |
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Color/Form |
CLEAR OILY LIQUID | |
CAS No. |
111-14-8 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
16 °F (NTP, 1992), -7.17 °C, -7.5 °C | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11550 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-HEPTANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Oxidation of Heptanal to Heptanoic Acid
Catalytic Oxidation Using Molecular Oxygen
The direct oxidation of heptanal (C₆H₁₃CHO) represents the most efficient pathway for this compound synthesis. Recent advancements in heterogeneous catalysis have enabled near-quantitative conversions under mild conditions. For instance, rhodium-based catalysts facilitate oxidation at 50°C with oxygen as the terminal oxidant, achieving 95% yield. This method eliminates stoichiometric oxidants like potassium permanganate, reducing hazardous waste generation.
The reaction mechanism proceeds via the formation of a peracid intermediate, which subsequently decomposes to release this compound and water. Key parameters influencing efficiency include catalyst loading (0.5–2 mol%), oxygen partial pressure (1–5 bar), and reaction time (4–8 hours). Industrial implementations often employ fixed-bed reactors with supported rhodium nanoparticles to enhance catalyst recyclability.
Classical Oxidizing Agents
Before the advent of catalytic oxidation, stoichiometric oxidants dominated laboratory-scale synthesis:
- Nitric Acid (HNO₃): Early procedures utilized concentrated nitric acid at reflux temperatures (110–120°C), yielding 70–80% this compound. However, this method generates toxic nitrogen oxides (NOₓ), necessitating advanced scrubbing systems.
- Potassium Permanganate (KMnO₄): Alkaline aqueous solutions of KMnO₄ (5–10% w/v) oxidize heptanal at 60–80°C, with yields up to 85%. The manganese dioxide byproduct complicates purification, requiring filtration and acidification steps.
- Potassium Dichromate (K₂Cr₂O₇): Combined with sulfuric acid, this system operates at 90–100°C but faces declining popularity due to chromium(VI) toxicity.
Table 1: Comparative Analysis of Heptanal Oxidation Methods
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| O₂ | Rhodium | 50 | 95 | H₂O |
| HNO₃ | None | 110–120 | 75 | NOₓ |
| KMnO₄ (alkaline) | None | 60–80 | 85 | MnO₂ |
| K₂Cr₂O₇/H₂SO₄ | None | 90–100 | 78 | Cr³⁺ salts |
Pyrolysis of Castor Oil Derivatives
Methyl Ricinoleate Cracking
The industrial production of this compound predominantly relies on castor oil, a renewable feedstock containing 85–90% ricinoleic acid. Transesterification of castor oil yields methyl ricinoleate, which undergoes pyrolysis at 500–550°C to produce heptanal and undecylenic acid methyl ester:
$$
\text{CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOCH₃} \xrightarrow{\Delta} \text{C₆H₁₃CHO} + \text{CH₂=CH(CH₂)₈COOCH₃}
$$
Subsequent oxidation of heptanal follows the catalytic pathways described in Section 1.1. This two-step process achieves an overall yield of 88–92% this compound while co-producing undecylenic acid derivatives for cosmetic applications.
Process Optimization
Key industrial parameters include:
- Residence Time: 15–30 seconds in fluidized-bed reactors to minimize secondary reactions
- Catalyst: Acidic zeolites (e.g., H-ZSM-5) enhance selectivity toward heptanal
- Feedstock Purity: Methyl ricinoleate content >98% reduces tar formation
Carboxylation of 1-Chlorohexane
The Kolbe-Schmitt carboxylation, though less common, provides an alternative route using halogenated precursors. Treatment of 1-chlorohexane (C₆H₁₃Cl) with sodium metal in liquid ammonia generates a hexylsodium intermediate, which reacts with carbon dioxide to form this compound:
$$
\text{C₆H₁₃Cl} + 2\text{Na} \rightarrow \text{C₆H₁₃Na} + \text{NaCl}
$$
$$
\text{C₆H₁₃Na} + \text{CO₂} \rightarrow \text{C₆H₁₃COONa} \xrightarrow{\text{H⁺}} \text{C₆H₁₃COOH}
$$
Yields range from 65–70%, limited by competing elimination reactions forming 1-hexene. This method finds niche applications in synthesizing isotopically labeled heptanoic acids using ¹³CO₂.
Hydrolysis of Nitriles
Heptanonitrile (C₆H₁₃CN) hydrolysis under acidic or basic conditions offers a high-purity route:
- Acidic Hydrolysis: Refluxing with 40% sulfuric acid (H₂SO₄) at 120°C for 6 hours (Yield: 80–85%)
- Basic Hydrolysis: 20% sodium hydroxide (NaOH) at 150°C under pressure (Yield: 75–78%)
While effective, the limited commercial availability of heptanonitrile restricts this method to specialized laboratories.
Comparative Analysis of Industrial vs. Laboratory Methods
Scalability and Cost Considerations
Environmental Impact
The rhodium-catalyzed oxidation method reduces carbon footprint by 40% compared to nitric acid routes, primarily through elimination of NOₓ emissions. Castor oil-based processes offer carbon neutrality when coupled with sustainable agriculture practices.
Chemical Reactions Analysis
Types of Reactions: Heptanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoate salts.
Reduction: Reduction of this compound can yield heptanol.
Esterification: this compound reacts with alcohols to form esters, which are widely used in the fragrance and flavor industry.
Decarbonylation: this compound can undergo decarbonylation to produce 1-hexene.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Esterification: Sulfuric acid, hydrochloric acid.
Catalysts for Decarbonylation: Platinum nanoparticles supported on carbon.
Major Products:
Heptanoate Salts: Formed through acid-base reactions.
Heptanol: Formed through reduction.
Esters: Formed through esterification.
1-Hexene: Formed through decarbonylation.
Scientific Research Applications
Lubricants
Heptanoic acid is primarily utilized in the formulation of synthetic lubricants. Its derivatives, particularly esters such as neopolyol esters, are employed in:
- Car Motor Oils : Enhancing lubrication properties and thermal stability.
- Metalworking Fluids : Offering anti-corrosive properties and reducing friction during machining processes.
- Plasticizers : Improving flexibility and durability of plastic materials .
Table 1: Uses of this compound in Lubricants
| Application | Description |
|---|---|
| Car Motor Oils | Enhances lubrication and thermal stability |
| Metalworking Fluids | Provides anti-corrosive properties |
| Plasticizers | Improves flexibility and durability |
Cosmetics
In the cosmetics industry, this compound functions as:
- Skin Conditioning Agent : It helps in moisturizing and improving skin texture.
- Anti-aging Component : Assists in collagen regeneration and reduces wrinkles.
- Preservative : Prevents microbial growth in cosmetic formulations .
Table 2: Cosmetic Applications of this compound
| Application | Functionality |
|---|---|
| Skin Conditioning Agent | Moisturizes and improves skin texture |
| Anti-aging Component | Reduces wrinkles by promoting collagen regeneration |
| Preservative | Inhibits microbial growth |
Pharmaceuticals
This compound is significant in pharmaceutical applications, particularly as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Notable uses include:
- Steroid Esterification : Used in the production of anabolic steroids such as trenbolone enanthate.
- Internal Standard in Analytical Chemistry : Serves as a standard during gas chromatography analysis .
Table 3: Pharmaceutical Applications of this compound
| Application | Description |
|---|---|
| Steroid Esterification | Precursor for anabolic steroids |
| Gas Chromatography Standard | Used as an internal standard for analytical purposes |
Food Additives
In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma. It is commonly found in:
- Artificial Flavors : Contributes fruity notes to food products.
- Fragrances : Employed in the formulation of perfumes and scented products .
Table 4: Food Industry Applications of this compound
| Application | Description |
|---|---|
| Artificial Flavors | Adds fruity notes to food products |
| Fragrances | Used in perfume formulations |
Case Study 1: Lubricant Development
A study conducted by Oleris demonstrated that this compound-based polyol esters exhibited excellent performance in aviation lubricants due to their low volatility and high oxidation stability. These properties make them ideal for high-performance applications where thermal stability is critical .
Case Study 2: Cosmetic Formulation
Research published by Wego Chemical Group highlighted the effectiveness of this compound in anti-aging creams. The study showed that formulations containing this compound significantly improved skin hydration and elasticity compared to control groups lacking this ingredient .
Mechanism of Action
Heptanoic acid can be compared with other carboxylic acids such as hexanoic acid and octanoic acid. While all these compounds share similar chemical properties, this compound is unique due to its specific chain length and its applications in the production of esters and as a corrosion inhibitor .
Comparison with Similar Compounds
Structural Analogs: Hexanoic Acid (C₆) and Octanoic Acid (C₈)
Heptanoic acid shares functional similarities with hexanoic acid (C₆) and octanoic acid (C₈), but chain length critically influences their properties:
Key Findings :
- Volatility and Extraction Efficiency: this compound’s lower volatility compared to hexanoic acid improves its extraction efficiency in aqueous phases, yielding lower detection limits (0.038 mg/L vs. 0.675 mg/L for acetic acid) in analytical methods like SPME-GC-FID .
- Biological Interactions: In microbial systems, this compound uniquely supports the synthesis of polyhydroxyalkanoates (PHAs) containing both short- (3HB, 3HV) and medium-chain (3HHp) monomers, unlike hexanoic acid (C₆), which primarily generates PHB homopolymers .
Functional Analogs: 1-Heptanol and 2-Heptanone
This compound, 1-heptanol (C₇ alcohol), and 2-heptanone (C₇ ketone) share identical carbon chain lengths but differ in functional groups, leading to divergent adsorption and chemical behaviors:
| Adsorbent | This compound (Normalized Adsorption) | 1-Heptanol (Normalized Adsorption) | 2-Heptanone (Normalized Adsorption) |
|---|---|---|---|
| Pure PDMS | 1.00 (reference) | 1.00 | 1.00 |
| PDMS-DVB | 2.31 | 0.86 | 0.92 |
| PEG-PVA | 3.05 | 2.54 | 0.85 |
Source : Adsorption ratios from gas-phase experiments using GC-MS/SPME .
Key Findings :
- Polarity-Driven Adsorption: this compound’s carboxylic group enhances its adsorption on polar materials like PEG-PVA (3.05× vs. PDMS), whereas 1-heptanol (alcohol) shows moderate affinity (2.54×), and 2-heptanone (ketone) is poorly retained .
- Industrial Relevance: This selectivity is exploited in odor-sensing technologies, where this compound’s adsorption properties are optimized for fatty acid detection in environmental monitoring .
Key Findings :
- Microbiome Interactions: Unlike acetic or propionic acids, this compound’s production in the gut is linked to specific microbial β-oxidation pathways, as seen in Pseudomonas spp., which metabolize it into elastomeric PHAs .
Biological Activity
Heptanoic acid, also known as enanthic acid, is a medium-chain fatty acid with the chemical formula . It has garnered attention due to its various biological activities, including potential therapeutic effects in metabolic disorders, antimicrobial properties, and implications in cardiovascular health. This article explores the biological activity of this compound through a review of recent studies, case analyses, and relevant data.
1. Overview of this compound
This compound is characterized by a straight-chain structure and is commonly found in animal fats and plant oils. It is utilized in the production of esters for fragrances and as a food additive. Its unique properties also make it a subject of interest in pharmacological research.
2.1 Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. A study indicated that medium-chain fatty acids, including this compound, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 mM |
| Escherichia coli | 1.0 - 2.0 mM |
| Candida albicans | 2.0 - 4.0 mM |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .
2.2 Cardiovascular Effects
Research has explored the role of this compound in cardiac function during ischemia-reperfusion injury. In a study involving anesthetized pigs, heptanoate was administered during ischemia to assess its effects on myocardial contractile function. Results showed that while heptanoate increased levels of certain citric acid cycle intermediates (fumarate and malate), it did not significantly improve mechanical heart function compared to controls . This indicates that while heptanoate may influence metabolic pathways, its direct impact on heart performance remains inconclusive.
3.1 Dietary Implications
In dietary studies, this compound has been linked to lipid metabolism and cardiovascular health. One clinical trial assessed the impact of diets enriched with canola oil (high in oleic and medium-chain fatty acids) on lipid profiles among participants with metabolic syndrome. The results indicated reductions in total cholesterol and improvements in HDL-C ratios, suggesting that medium-chain fatty acids like this compound can positively influence lipid metabolism .
3.2 Neurological Effects
This compound has also been studied for its potential neuroprotective effects. A case study involving neuroblastoma cells revealed that heptanoate could enhance neuronal survival under stress conditions, potentially through mechanisms involving energy metabolism and reduced oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : this compound interacts with lipid membranes, leading to increased permeability and cell lysis in microbes.
- Energy Metabolism : As an anaplerotic agent, it can replenish citric acid cycle intermediates during metabolic stress.
- Gene Expression Modulation : Heptanoate influences the expression of genes involved in lipid metabolism and inflammation .
5. Conclusion
This compound exhibits diverse biological activities that warrant further exploration for therapeutic applications. Its antimicrobial properties present potential for new treatments against resistant bacteria, while its effects on cardiac function and lipid metabolism suggest roles in managing cardiovascular diseases and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing heptanoic acid in laboratory settings?
- Methodological Answer :
- Synthesis : this compound is typically synthesized via oxidation of heptanal or through hydrolysis of nitriles (e.g., heptanenitrile). Ensure reaction conditions (temperature, catalysts) are optimized for yield .
- Characterization :
- Purity : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) for functional group analysis and infrared spectroscopy (IR) to confirm carboxylic acid signatures.
- Quantitative Analysis : Titration with standardized base solutions (e.g., NaOH) to determine acid content .
- Reproducibility : Document detailed experimental protocols, including solvent systems and purification steps, to enable replication .
Q. How can researchers optimize analytical techniques like GC-FID for quantifying this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use single-drop microextraction (SDME) with derivatization to enhance volatility and reduce matrix interference. For example, DI-SDME coupled with GC-FID achieved a detection limit (LOD) of 0.008 mg L⁻¹ for this compound .
- Parameter Optimization :
- Derivatization Efficiency : Test derivatizing agents (e.g., BSTFA) to improve signal-to-noise ratios.
- Extraction Time : Balance between analyte recovery and practical workflow constraints.
- Validation : Calculate precision (RSD ≤ 11.4% for related acids) and calibration curve linearity (R² ≥ 0.98) .
- Comparative Table :
| Method | LOD (mg L⁻¹) | Precision (RSD%) | Key Advantage |
|---|---|---|---|
| DI-SDME-GC-FID | 0.008 | 9.0 | Suitable for low volatility |
| HS-SPME-GC-FID | 0.015 | 6.5 | Higher throughput |
Advanced Research Questions
Q. How do molecular interaction models (e.g., Langmuir vs. Hill) explain the adsorption behavior of this compound at liquid-solid interfaces?
- Methodological Answer :
- Model Selection :
- Langmuir Model : Assumes non-interacting molecules; suitable for low concentrations where monolayer adsorption dominates .
- Hill Model : Incorporates cooperativity factors (e.g., intermolecular interactions), better fitting data at higher concentrations .
- Experimental Validation :
- Use surface coverage data (e.g., from AFM or adsorption isotherms) to compare model fits. For this compound/HOPG interfaces, the Hill model (R² > 0.95) outperformed Langmuir in capturing cooperative effects .
- Data Interpretation : Report cooperativity factors (α) and statistical significance of model parameters using nonlinear regression tools.
Q. What strategies should be employed to reconcile conflicting data in this compound research, such as variations in detection limits across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis to identify methodological heterogeneity (e.g., extraction techniques, instrumentation) .
- Confounding Variables : Assess differences in matrix complexity, derivatization protocols, or calibration standards. For example, HS-SPME-GC-FID may yield lower LODs for volatile acids but underperform for this compound compared to DI-SDME .
- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and derive consensus values .
Q. How to design experiments to investigate the effects of this compound on enzymatic activity?
- Methodological Answer :
- Hypothesis Formulation : Frame hypotheses based on acid-labile enzyme systems (e.g., "this compound inhibits lipase activity by denaturing tertiary structures") .
- Experimental Controls :
- Negative Control : Use buffers without this compound.
- Positive Control : Include a known enzyme inhibitor (e.g., orlistat for lipases).
- Data Collection : Measure reaction kinetics (Vmax, Km) via spectrophotometry and analyze using Michaelis-Menten models.
- Ethical Reporting : Disclose concentration ranges and cell viability data if using in vitro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
